Methyl 3-fluorobenzoylacetate
Description
Contextualization of Fluorinated Organic Compounds in Synthetic Chemistry and Medicinal Science
The deliberate introduction of fluorine into organic molecules is a powerful and widely used strategy in both synthetic chemistry and medicinal science. The fluorine atom possesses a unique combination of properties—it is the most electronegative element, yet it is relatively small in size. This allows it to significantly alter the physicochemical properties of a molecule, such as its stability, acidity, lipophilicity (its ability to dissolve in fats), and metabolic stability, often with minimal steric disruption. chinesechemsoc.orgsigmaaldrich.com
In medicinal chemistry, the incorporation of fluorine can lead to enhanced drug efficacy and improved pharmacokinetic profiles. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can shield a molecule from metabolic degradation, thereby increasing its biological half-life. chinesechemsoc.orgwikipedia.org Furthermore, fluorine's electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can be critical for a drug's interaction with its biological target. researchgate.net This strategic use of fluorine has been instrumental in the development of numerous successful drugs. alfa-chemistry.com
In materials science, fluorination is used to create polymers and materials with unique properties, such as high thermal stability, chemical resistance, and specific solubility characteristics. sigmaaldrich.comalfa-chemistry.com Highly fluorinated compounds can form distinct "fluorous" phases, which can be exploited to simplify the purification of products in complex chemical syntheses. wikipedia.org
The Significance of β-Keto Esters as Versatile Synthetic Intermediates
β-Keto esters are organic compounds characterized by a ketone functional group located on the carbon atom beta (β) to the ester group. fiveable.me This specific arrangement of functional groups makes them exceptionally versatile intermediates in organic synthesis. google.comresearchgate.net Their utility stems from the presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites within the same molecule. researchgate.netbenthamdirect.com
The hydrogen atoms on the α-carbon, situated between the two carbonyl groups, are particularly acidic. This allows for the easy formation of a stabilized enolate ion in the presence of a base. This enolate is a powerful nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. fiveable.me
Key reactions involving β-keto esters include:
Claisen Condensation: A classic reaction where two ester molecules react to form a β-keto ester, effectively building larger carbon chains. fiveable.meresearchgate.net
Transesterification: The process of converting one ester into another, which is a key method for synthesizing a variety of commercial and non-commercial β-keto esters. researchgate.netbenthamdirect.com
Alkylation and Acylation: The enolate can be readily alkylated or acylated to introduce new substituents at the α-position.
Decarboxylation: The β-keto ester can be hydrolyzed and subsequently heated to lose a molecule of carbon dioxide, a process that is often used to produce ketones. fiveable.me
This wide range of reactivity makes β-keto esters indispensable building blocks for the synthesis of complex natural products, pharmaceuticals, and other biologically active compounds. google.comresearchgate.netbenthamdirect.com
Research Trajectories for Methyl 3-Fluorobenzoylacetate: An Overview
This compound merges the advantageous properties of both fluorinated aromatics and β-keto esters, making it a valuable synthon for targeted applications. Research involving this and structurally similar compounds primarily focuses on its use as a precursor for more complex, fluorinated molecules in medicinal chemistry and materials science.
A significant research trajectory involves the synthesis of fluorinated heterocyclic compounds. For instance, the related compound, methyl 4-fluorobenzoylacetate, has been used in the synthesis of substituted coumarin (B35378) derivatives, which are investigated as potential 5-lipoxygenase inhibitors. sigmaaldrich.com Similarly, methyl 2-fluorobenzoylacetate is a key starting material for synthesizing 4-(2-fluorophenyl)-7-methoxycoumarin. nih.govbeilstein-journals.org These syntheses typically involve a Pechmann reaction, where the β-keto ester condenses with a phenol (B47542) to form the coumarin core. nih.govbeilstein-journals.org Given these precedents, this compound is a logical candidate for creating novel 3-fluorophenyl-substituted coumarins and other heterocyclic systems, which are of high interest in drug discovery due to their diverse biological activities.
In the field of materials science, the ethyl ester analog, ethyl 3-fluorobenzoylacetate, has been employed as a primary ligand to create luminescent ternary europium(III) complexes. researchgate.net The fluorinated β-keto ester ligand plays a crucial role in sensitizing the europium ion's luminescence. researchgate.net This highlights a potential application for this compound in the development of new photoluminescent materials for use in technologies such as organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.
The synthesis of this compound itself can be achieved through methods such as the reaction of a methyl ester enolate with 3-fluorobenzoyl chloride, a common strategy for preparing β-keto esters. nih.govbeilstein-journals.org The availability of this compound allows researchers to systematically explore how the specific placement of the fluorine atom at the meta position of the phenyl ring influences the biological activity and physical properties of the resulting larger molecules.
| Property | Value | Source |
| IUPAC Name | Methyl 3-(3-fluorophenyl)-3-oxopropanoate | uni.lu |
| CAS Number | 260246-17-1 | ambeed.com |
| Molecular Formula | C10H9FO3 | uni.lu |
| Molecular Weight | 196.18 g/mol | uni.lu |
| Monoisotopic Mass | 196.05357 Da | uni.lu |
| Appearance | Colorless to light yellow/orange clear liquid | chemimpex.com |
| Density | 1.228 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 91 °C at 5 mmHg | chemimpex.com |
| Refractive Index | n20/D 1.521 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCLVGDGBKTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374651 | |
| Record name | methyl 3-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260246-17-1 | |
| Record name | methyl 3-fluorobenzoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 260246-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Methodologies for the Synthesis of Methyl 3 Fluorobenzoylacetate
Established Synthetic Pathways for Fluorinated β-Keto Esters
Traditional methods for the formation of the β-keto ester linkage are well-documented and remain widely used due to their reliability and scalability.
Base-mediated condensation reactions are a cornerstone in the synthesis of β-keto esters. The most prominent among these is the Claisen condensation. allen.inmasterorganicchemistry.combyjus.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. allen.inbyjus.com In a "crossed" Claisen condensation, an enolizable ester reacts with a non-enolizable ester, which is particularly relevant for synthesizing aryl-substituted β-keto esters like methyl 3-fluorobenzoylacetate. masterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. allen.inpressbooks.pub Subsequent elimination of an alkoxide group yields the desired β-keto ester. allen.in A critical aspect of the Claisen condensation is the use of at least one equivalent of base to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. masterorganicchemistry.compressbooks.pub
A specific example of a base-mediated condensation for a related compound, methyl 2-fluorobenzoylacetate, involves treating methyl acetoacetate (B1235776) with magnesium chloride, triethylamine, and n-butyllithium in dichloromethane, followed by the addition of 2-fluorobenzoyl chloride. nih.govbeilstein-journals.org This highlights the use of a pre-formed enolate to control the regioselectivity of the acylation.
Table 1: Key Features of Base-Mediated Condensation for β-Keto Ester Synthesis
| Feature | Description | Reference |
| Reaction Type | Claisen Condensation (or Crossed Claisen) | allen.inmasterorganicchemistry.com |
| Key Intermediate | Enolate ion | allen.in |
| Base Requirement | Stoichiometric amount of a strong, non-nucleophilic base | masterorganicchemistry.com |
| Driving Force | Deprotonation of the final β-keto ester product | allen.inpressbooks.pub |
The direct coupling of an acyl chloride with a suitable carbon nucleophile provides a versatile route to β-keto esters. A successful approach for the synthesis of pyrrole (B145914) β-keto-esters involved the coupling of a pyrryl acid chloride with the sodium salts of monoalkyl monobenzyl esters of malonic acid. rsc.org This method, in principle, can be adapted for the synthesis of this compound by using 3-fluorobenzoyl chloride.
Another strategy involves the palladium-catalyzed coupling of acyl chlorides with Reformatsky reagents to produce β-keto esters in good yields under mild conditions. oup.com Furthermore, the C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with acid chlorides, often catalyzed by a Lewis acid like titanium tetrachloride, is an effective method for producing β-keto esters. organic-chemistry.org
A synthesis of methyl 4-fluorobenzoylacetate, a positional isomer of the target compound, has been reported via the reaction of 3-fluorobenzoyl chloride with methyl acetoacetate, likely proceeding through a Claisen-type condensation mechanism. smolecule.com This suggests that 3-fluorobenzoyl chloride is a viable precursor for the synthesis of this compound.
Table 2: Acyl Chloride Coupling Strategies for β-Keto Ester Synthesis
| Method | Description | Key Reagents | Reference |
| Malonic Ester Acylation | Acylation of a malonic ester derivative followed by decarboxylation. | Pyrryl acid chloride, sodium salt of monoalkyl monobenzyl malonate | rsc.org |
| Palladium-Catalyzed Coupling | Coupling of an acyl chloride with a Reformatsky reagent. | Acyl chloride, Reformatsky reagent, Palladium complex | oup.com |
| Enolate Acylation | Acylation of a pre-formed enolate or enol ether. | 3-Fluorobenzoyl chloride, Methyl acetoacetate | smolecule.com |
| Lewis Acid-Mediated Acylation | C-acylation of ketene silyl acetals with acid chlorides. | Acid chloride, Ketene silyl acetal, TiCl₄ | organic-chemistry.org |
Advanced Approaches for the Preparation of β-Keto Esters
Exploration of Novel and Efficient Synthetic Routes to this compound
While established methods are robust, the development of more efficient, selective, and environmentally benign synthetic routes is a continuous goal in organic chemistry.
The field of asymmetric synthesis has seen significant advancements in the preparation of chiral fluorinated β-keto esters. mdpi.comnih.gov While not directly focused on the synthesis of the racemic target compound, these methodologies highlight the potential for catalytic control. For instance, metal-catalyzed methods using chiral ligands have been developed for the enantioselective fluorination of β-keto esters. mdpi.com Similarly, organocatalytic approaches, such as phase-transfer catalysis, have been successfully employed for the same purpose. mdpi.com
Palladium catalysis has also been instrumental in developing new reactions of β-keto esters. nih.gov These reactions often proceed via the formation of palladium enolates, which can undergo various transformations. nih.gov While these specific examples may not directly produce this compound, they demonstrate the power of catalytic methods to functionalize β-keto esters under mild conditions. The development of a catalytic, non-stoichiometric base-mediated Claisen-type condensation would represent a significant advancement.
Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govvapourtec.com In the context of synthesizing this compound, this could involve several strategies. The use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, can significantly reduce waste. researchgate.net The development of catalytic reactions, as discussed above, is inherently greener as it reduces the amount of reagents required. vapourtec.com
Atom economy is another key principle of green chemistry. whiterose.ac.uk Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal. While traditional condensation reactions can have good atom economy, further improvements are always sought. The use of renewable feedstocks is also a central tenet of green chemistry. vapourtec.com While the starting materials for this compound are currently derived from petrochemical sources, future research may explore bio-based routes to aromatic feedstocks. iastate.edu The unique properties of fluorous compounds have also led to the development of green chemistry techniques such as fluorous chromatography-free separations and catalyst recycling. rsc.org
Iii. Mechanistic Investigations and Reactivity Profiles of Methyl 3 Fluorobenzoylacetate
Fundamental Reaction Mechanisms of the β-Keto Ester Moiety
The reactivity of Methyl 3-fluorobenzoylacetate is largely defined by the β-keto ester functional group. This group confers a dual reactivity, allowing the molecule to act as both a nucleophile and an electrophile.
β-Keto esters exist as a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. masterorganicchemistry.com This phenomenon is known as keto-enol tautomerism. The interconversion between these tautomers is rapid and can be catalyzed by either acid or base. masterorganicchemistry.com In the keto form, the molecule has a ketone and an ester group separated by a methylene (B1212753) group (-CH2-). In the enol form, a hydroxyl group is double-bonded to one of the carbons of the former carbonyl, creating an alkene conjugated with the other carbonyl group.
The position of the equilibrium is highly dependent on various factors, most notably the solvent. masterorganicchemistry.comcdnsciencepub.com In polar, protic solvents like water, the keto form is generally favored as the solvent can effectively hydrogen-bond with the carbonyl groups. Conversely, in non-polar solvents, the enol form is often more stable due to the formation of a strong internal hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, which creates a stable six-membered ring-like structure. masterorganicchemistry.com While specific data for this compound is not extensively published, the general trend for β-keto esters like acetoacetic acid illustrates this solvent dependency.
| Solvent | Enol Tautomer Percentage (%) for Acetoacetic Acid |
|---|---|
| Water (D₂O) | <2 |
| Acetonitrile | 5.8 |
| Methanol | 7.7 |
| Benzene (B151609) | 19.8 |
| Carbon Tetrachloride (CCl₄) | 49 |
Data sourced from a 1H NMR study on acetoacetic acid, a representative β-keto ester. masterorganicchemistry.com
The β-keto ester moiety enables this compound to participate in both nucleophilic and electrophilic reactions.
Nucleophilic Character : The protons on the α-carbon (the carbon between the two carbonyl groups) are significantly acidic. This is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance. Treatment with a base readily deprotonates the α-carbon to form a highly reactive enolate ion. fiveable.me This enolate is a potent carbon nucleophile and can attack a wide range of electrophiles, such as alkyl halides (alkylation), acyl chlorides (acylation), and other carbonyl compounds (aldol and Claisen condensations). fiveable.melibretexts.org
Electrophilic Character : The carbonyl carbons of both the ketone and the ester groups are electrophilic due to the polarization of the carbon-oxygen double bond. These carbons are susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This difference in reactivity allows for selective reactions. For instance, strong reducing agents like sodium borohydride (B1222165) will typically reduce the ketone to an alcohol while leaving the ester group intact.
The Influence of Aromatic Fluorination on Chemical Reactivity and Selectivity
The fluorine atom attached to the benzene ring at the meta-position exerts significant electronic effects that modulate the reactivity and selectivity of the entire molecule.
Fluorine is the most electronegative element, leading to strong electronic effects that alter reaction rates. nih.gov Its influence is a combination of a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M). nih.govstackexchange.com
Inductive Effect (-I) : Due to its high electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond framework. In this compound, this effect is transmitted to the benzoyl carbonyl group, making its carbon atom more electron-deficient and thus more electrophilic. This enhanced electrophilicity increases the acidity of the α-protons, making enolate formation faster and easier compared to its non-fluorinated analog.
Mesomeric Effect (+M) : Fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. stackexchange.com This effect increases electron density at the ortho and para positions. However, for a meta-substituent like in this compound, the mesomeric effect does not directly influence the reaction center at the benzoyl group in the same way it would for ortho/para isomers. Therefore, the strong inductive effect is the dominant electronic influence on the side chain.
The primary kinetic consequence of the meta-fluorine substituent is the acceleration of reactions involving the formation of the enolate. The increased acidity of the α-hydrogens lowers the activation energy for deprotonation, leading to faster reaction rates in base-catalyzed transformations like alkylations and condensations. Conversely, the electron-withdrawing nature of the fluorinated ring deactivates it towards electrophilic aromatic substitution.
| Electronic Effect | Description | Impact on this compound |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. stackexchange.com | Increases acidity of α-protons; increases electrophilicity of the benzoyl carbonyl carbon. |
| Mesomeric Effect (+M) | Donation of lone-pair electron density into the aromatic π-system. stackexchange.com | Largely overshadowed by the inductive effect for the meta position's influence on the side chain. |
The electronic properties imparted by the fluorine atom also govern the selectivity of reactions involving this compound.
Chemoselectivity : This is the preferential reaction of a reagent with one functional group over others. study.com The molecule has several reactive sites: the ketone carbonyl, the ester carbonyl, the α-carbon, and the aromatic ring. The fluorine substituent enhances the electrophilicity of the ketone carbonyl, making it a more favorable site for nucleophilic attack compared to the ester carbonyl. For example, in a reaction with a mild reducing agent, the ketone is more likely to be reduced than the ester. Similarly, in competitive reactions between the enolate and the aromatic ring, the conditions will dictate the outcome. Hard nucleophiles will preferentially attack the carbonyl carbon, while many electrophiles will react at the soft nucleophilic α-carbon of the enolate.
Specific Reaction Categories and Mechanistic Elucidation
This compound undergoes a variety of reactions characteristic of β-keto esters, with its reactivity profile fine-tuned by the fluorinated ring.
One of the most fundamental reactions is α-alkylation . The mechanism proceeds in two main steps:
Enolate Formation : A base, typically an alkoxide like sodium ethoxide to avoid transesterification, removes an acidic α-proton. The strong electron-withdrawing effect of the 3-fluorobenzoyl group facilitates this deprotonation, forming a resonance-stabilized enolate intermediate.
Nucleophilic Attack : The resulting enolate acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide) in an SN2 reaction. This forms a new carbon-carbon bond at the α-position.
Another key reaction is the Claisen condensation , a carbon-carbon bond-forming reaction that occurs between two ester molecules (or an ester and a carbonyl compound). libretexts.org In a "crossed" Claisen condensation, the enolate of this compound can react with another ester. The enhanced acidity of its α-protons makes it an excellent nucleophilic component in such reactions. The mechanism involves the nucleophilic acyl substitution of the enolate on the electrophilic carbonyl carbon of the other ester molecule. jove.com
Furthermore, reactions such as the electrophilic α-amination can occur, where the enolate attacks an electrophilic nitrogen source to introduce an amino group at the α-position, demonstrating the nucleophilic versatility of the β-keto ester. nih.gov
| Reactive Site | Type of Reaction | Influence of 3-Fluoro Substituent |
|---|---|---|
| α-Carbon | Alkylation, Acylation, Condensations (e.g., Claisen, Aldol) | Increases acidity, facilitating enolate formation and accelerating reaction rates. |
| Ketone Carbonyl | Nucleophilic Addition, Reduction | Increases electrophilicity, enhancing reactivity towards nucleophiles. |
| Ester Carbonyl | Nucleophilic Acyl Substitution, Reduction (harsher conditions) | Less affected than the ketone carbonyl but still activated compared to a non-fluorinated analog. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Deactivated towards reaction due to the strong inductive withdrawal. |
Condensation Reactions for Heterocyclic Synthesis
The Pechmann reaction, a classic method for the synthesis of coumarins, involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism allows for a confident prediction of its reactivity to form 4-(3-fluorophenyl)coumarins. The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids.
The mechanism commences with the protonation of the carbonyl group of the β-keto ester, which in this case is this compound. This is followed by a transesterification reaction with the phenol. Subsequent intramolecular cyclization, driven by the electrophilic attack of the activated carbonyl group onto the ortho position of the phenol, leads to the formation of a heterocyclic intermediate. The final step involves dehydration to yield the aromatic coumarin (B35378) ring system. The presence of the fluorine atom on the benzoyl group is expected to influence the electronic properties of the intermediate species but is not anticipated to alter the fundamental reaction pathway. The synthesis of various fluorinated coumarins has been reported, highlighting the utility of fluorinated building blocks in generating novel heterocyclic compounds with potential biological activities.
Table 1: Key Steps in the Pechmann Reaction with this compound
| Step | Description | Intermediate |
| 1 | Protonation of the β-keto ester | Protonated this compound |
| 2 | Transesterification with phenol | Aryl 3-fluorobenzoylacetate intermediate |
| 3 | Intramolecular electrophilic attack | Dihydrocoumarin intermediate |
| 4 | Dehydration | 4-(3-fluorophenyl)coumarin |
Functionalization Reactions
The acylalkylation of β-dicarbonyl compounds with arynes represents a powerful method for the formation of C-C bonds and the synthesis of functionalized aromatic compounds. Although specific studies on the reaction of this compound with arynes are not prevalent in the surveyed literature, the general reactivity of β-keto esters in such transformations is well-established. The reaction typically involves the generation of an aryne, often from a silylaryl triflate precursor, which then undergoes a nucleophilic attack by the enolate of the β-keto ester.
This process, known as the direct acyl-alkylation of arynes, leads to the formation of a new carbon-carbon bond at the α-position of the keto ester. The resulting product is an α-arylated β-keto ester. The fluorine substituent on the benzoyl group of this compound would be retained in the final product, offering a route to fluorinated aromatic ketones after potential decarboxylation. The reaction conditions, such as the choice of base and solvent, are critical in controlling the outcome and efficiency of the acylalkylation.
The asymmetric reduction of β-keto esters is a cornerstone of modern organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals and natural products. Various methodologies have been developed for this transformation, including catalytic hydrogenation and transfer hydrogenation using chiral metal complexes, as well as biocatalytic reductions.
For fluorinated β-keto esters like this compound, these methods offer a route to enantiomerically enriched methyl 3-fluoro-3-hydroxy-3-phenylpropanoate. Chiral ruthenium and rhodium complexes are commonly employed catalysts for asymmetric hydrogenation, often exhibiting high enantioselectivity. Biocatalytic methods, utilizing enzymes such as reductases, also present a green and highly selective alternative.
While specific data for the asymmetric reduction of this compound is limited in the available literature, research on analogous fluorinated β-keto esters demonstrates the feasibility and potential outcomes of such transformations. The electronic effects of the fluorine substituent can influence the reactivity and stereoselectivity of the reduction.
Table 2: Representative Catalysts for Asymmetric Reduction of Fluorinated β-Keto Esters
| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) |
| Ru-BINAP | Aromatic β-Keto Esters | (S) or (R) | >95% |
| Rh-DIPAMP | Aromatic β-Keto Esters | (S) or (R) | >90% |
| Baker's Yeast | Various β-Keto Esters | Predominantly (S) | Variable, often >90% |
| KREDs (Ketoreductases) | Broad range of ketones | High stereoselectivity | Often >99% |
This table presents typical results for fluorinated β-keto esters and serves as an illustration of potential outcomes for this compound.
Advanced Studies on Intramolecular and Intermolecular Interactions
The presence of a fluorine atom in this compound introduces the possibility of non-covalent interactions, such as C-F…H-C hydrogen bonds, which can significantly influence the molecule's conformation and crystal packing. These interactions, although weaker than conventional hydrogen bonds, are known to play a crucial role in the structure and properties of fluorinated organic compounds.
In this compound, intramolecular C-F…H-C interactions could occur between the fluorine atom on the phenyl ring and the α-hydrogens of the acetate (B1210297) moiety. Such interactions can stabilize specific conformations of the molecule in solution and in the solid state. The preferred conformation would likely be a balance between minimizing steric hindrance and maximizing these weak hydrogen bonding interactions.
Role of Non-Covalent Interactions in Conformation and Reactivity
While the principles of physical organic chemistry allow for postulations about the behavior of this compound, the absence of direct empirical data—such as that derived from X-ray crystallography, NMR spectroscopy, or density functional theory (DFT) calculations—precludes a detailed, evidence-based discussion. Research on analogous β-keto esters and fluorinated aromatic compounds suggests that non-covalent interactions would indeed play a crucial role; however, direct extrapolation of these findings to this compound would be speculative.
For instance, studies on related β-keto esters often highlight the prevalence of keto-enol tautomerism, where the stability of the enol form is significantly influenced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. The substitution of a fluorine atom on the benzoyl ring, as in this compound, would introduce electronic effects (inductive and resonance) that could modulate the strength of this hydrogen bond and, consequently, the keto-enol equilibrium. However, without specific experimental or theoretical data for this compound, the extent of this influence remains unquantified.
Similarly, the conformational landscape of the molecule, including the orientation of the ester group relative to the fluorobenzoyl moiety, would be dictated by a balance of steric and electronic factors, including potential weak intramolecular interactions. The fluorine atom could participate in non-covalent interactions, such as C–H···F or C–F···π interactions, which are known to influence molecular conformation in other organofluorine compounds.
Iv. Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Methyl 3-fluorobenzoylacetate. Due to the presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, a variety of NMR experiments can be employed to gain a deep understanding of its molecular framework and conformational dynamics. A key feature of this compound in solution is its existence as a mixture of keto and enol tautomers, a phenomenon readily observable and quantifiable by NMR. thermofisher.comasu.eduencyclopedia.pubresearchgate.netmdpi.com
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within the molecule. The spectrum of this compound is characteristically complex due to the presence of both keto and enol forms in solution. thermofisher.comasu.edu
Keto Tautomer: The keto form displays distinct signals for the aromatic protons, the active methylene (B1212753) protons (α-protons), and the methyl ester protons. The methylene protons typically appear as a singlet around 3.5-4.0 ppm. The aromatic protons on the 3-fluorophenyl ring exhibit a complex splitting pattern due to both homo- and heteronuclear coupling (with ¹⁹F).
Enol Tautomer: The enol form is distinguished by the appearance of a vinyl proton signal (around 5.0-6.0 ppm) and a broad enolic hydroxyl proton signal (which can range from 12-15 ppm due to intramolecular hydrogen bonding). The signal for the α-protons is absent in the enol form. The relative integration of the signals corresponding to the keto and enol forms allows for the determination of the equilibrium constant of the tautomerism in a given solvent. thermofisher.com
The chemical shifts and multiplicities of the aromatic protons are influenced by the meta-substituted fluorine atom, leading to characteristic splitting patterns that can be analyzed to confirm the substitution pattern.
Table 1: Representative ¹H NMR Data for this compound Tautomers
| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| Aromatic Protons | 7.20 - 7.80 | 7.10 - 7.70 | Multiplet (m) | - |
| Methylene (α-CH₂) | ~3.9 | - | Singlet (s) | - |
| Vinylic (=CH) | - | ~5.8 | Singlet (s) | - |
| Methyl (O-CH₃) | ~3.7 | ~3.7 | Singlet (s) | - |
Note: The exact chemical shifts and the keto-enol ratio are highly dependent on the solvent and temperature.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum will show distinct sets of signals for the keto and enol tautomers.
Keto Tautomer: Characterized by two carbonyl carbon signals: one for the ketone (~200 ppm) and one for the ester (~170 ppm). The methylene carbon signal appears around 45-55 ppm.
Enol Tautomer: The enol form shows a vinyl carbon signal (~90-100 ppm) and the ester carbonyl signal. The ketonic carbonyl signal is absent, and instead, a signal for the enolic carbon bearing the hydroxyl group appears at a higher field (~170-180 ppm) compared to the keto carbonyl.
The carbons of the fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus (¹³C-¹⁹F coupling), which provides valuable information for assigning the aromatic signals. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹Jcf), while other carbons in the ring will show smaller two-, three-, and four-bond couplings (²Jcf, ³Jcf, ⁴Jcf). researchgate.netresearchgate.net
Table 2: Illustrative ¹³C NMR Data for this compound Tautomers
| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | C-F Coupling (Jcf, Hz) |
|---|---|---|---|
| Ketone (C=O) | ~201 | - | - |
| Enolic (=C-OH) | - | ~175 | Small |
| Ester (COO) | ~167 | ~168 | Small |
| Aromatic C-F | ~162 | ~162 | ¹Jcf ≈ 245 |
| Aromatic CH | 115 - 135 | 115 - 135 | ²⁻⁴Jcf ≈ 2-25 |
| Methylene (α-CH₂) | ~46 | - | - |
| Vinylic (=CH) | - | ~92 | - |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. dovepress.com
The signal will be split into a multiplet due to coupling with the aromatic protons (typically ³JHF and ⁴JHF). This coupling information is crucial for confirming the structure and can be correlated with the ¹H NMR spectrum. The keto and enol forms may have slightly different ¹⁹F chemical shifts, although this difference is often small. The chemical shifts in ¹⁹F NMR are generally reported relative to a standard such as CFCl₃. colorado.edu
To unambiguously assign all signals and to understand the spatial relationships within the molecule, multi-dimensional NMR techniques are employed.
2D HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between different types of nuclei, such as ¹H and ¹⁹F. northwestern.edu A HOESY experiment on this compound would reveal spatial proximity between the fluorine atom and the ortho-protons (H-2 and H-4) on the aromatic ring. This can be particularly useful in confirming assignments made from one-dimensional spectra.
¹H-{¹⁹F} 1D Experiments: These are proton NMR experiments where the fluorine nucleus is decoupled. In such an experiment, the complex multiplets of the aromatic protons that are coupled to fluorine would collapse into simpler patterns (e.g., doublets or triplets). rsc.org This simplifies the spectrum and allows for easier determination of the proton-proton coupling constants and aids in the definitive assignment of the aromatic protons.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₀H₉FO₃), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.
Calculated Exact Mass:
Molecular Formula: C₁₀H₉FO₃
Monoisotopic Mass: 196.0536 u
An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this exact mass with high accuracy (typically within 5 ppm).
The fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy group (•OCH₃) from the molecular ion to give an [M-31]⁺ fragment.
Loss of the methyl ester group (•COOCH₃) to yield the 3-fluorobenzoyl cation.
Cleavage of the C-C bond between the carbonyl groups.
Fragments characteristic of the 3-fluorophenyl group. libretexts.orgdocbrown.info
Table 3: Predicted HRMS Fragmentation for this compound
| m/z (Calculated) | Possible Fragment Ion | Lost Neutral Fragment |
|---|---|---|
| 196.0536 | [C₁₀H₉FO₃]⁺ | - (Molecular Ion) |
| 165.0352 | [C₉H₆FO₂]⁺ | •OCH₃ |
| 137.0403 | [C₈H₆FO]⁺ | •COOCH₃ |
| 123.0246 | [C₇H₄FO]⁺ | CH₂=C=O |
This combination of advanced NMR and mass spectrometry techniques provides a complete and unambiguous characterization of this compound, essential for research and quality control purposes.
Ion Mobility-Mass Spectrometry for Collision Cross Section (CCS) Prediction
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that adds a valuable dimension to the characterization of molecules like this compound. It separates ions in the gas phase based on their size, shape, and charge. mdpi.comnih.govresearchgate.net This separation, which occurs over milliseconds, provides a physical property known as the Collision Cross Section (CCS). The CCS is a measure of the effective area of the ion as it tumbles and moves through a buffer gas under the influence of an electric field. nih.govresearchgate.net
The CCS value is a robust and characteristic descriptor for a molecule, largely independent of the sample matrix or chromatographic conditions. researchgate.net This makes it highly useful for increasing confidence in compound identification, especially when differentiating between isomers which have identical masses. lcms.cznih.gov
While experimental CCS values are ideal, the lack of physical standards for every compound has led to the development of advanced computational methods for CCS prediction. mdpi.comnih.govshen-lab.org Machine learning algorithms, such as support vector regression (SVR) and gradient boosting, are trained on large databases of experimentally determined CCS values to predict the CCS for novel or unmeasured compounds with a high degree of accuracy, often with a relative error of less than 3-4%. mdpi.comnih.govshen-lab.org These predictions are based on molecular descriptors derived from the compound's 2D or 3D structure.
For this compound, predicted CCS values have been calculated using such computational tools. These predictions provide valuable reference data for its identification in complex mixtures analyzed by IM-MS. The predicted CCS values for various adducts of this compound are presented below. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 197.06085 | 137.8 |
| [M+Na]⁺ | 219.04279 | 145.8 |
| [M-H]⁻ | 195.04629 | 140.4 |
| [M+NH₄]⁺ | 214.08739 | 157.1 |
| [M+K]⁺ | 235.01673 | 144.6 |
| [M]⁺ | 196.05302 | 138.9 |
Data sourced from computational predictions using CCSbase. uni.lu
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for elucidating the molecular structure of compounds by probing their molecular vibrations. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. mdpi.comvscht.cz The resulting spectrum is a molecular fingerprint, with specific absorption bands corresponding to the presence of particular functional groups. mdpi.com
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups: a ketone, an ester, an aromatic ring, and a carbon-fluorine bond. The C=O stretching vibrations for the ketone and ester groups are typically strong and appear in the 1650-1750 cm⁻¹ region. vscht.czdocbrown.info Aromatic C=C bond stretching vibrations are expected between 1400 and 1600 cm⁻¹, while C-H stretching from the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.czresearchgate.net The C-O stretching of the ester and the C-F stretching vibrations are also key diagnostic peaks. docbrown.info
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl/Methylene | C-H Stretch | 2850 - 3000 | Medium |
| Ketone | C=O Stretch | 1680 - 1700 | Strong |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |
| Ester | C-O Stretch | 1100 - 1300 | Strong |
| Aryl-Fluoride | C-F Stretch | 1100 - 1250 | Strong |
Note: These are approximate ranges and can be influenced by the molecular environment and conjugation.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. mdpi.com Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching of the aromatic ring and the C=C bonds. The C=O stretching bands, while also present, may show different relative intensities compared to the FT-IR spectrum. The vibrations of the carbon skeleton are also typically well-defined in Raman spectra. While no specific experimental Raman data for the 3-fluoro isomer is available, data for the related methyl 4-fluorobenzoylacetate confirms the utility of the technique for this class of compounds. nih.gov
X-ray Crystallography for Solid-State Structural Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. nih.gov By analyzing the positions and intensities of these diffracted spots, a detailed electron density map can be calculated, from which the exact atomic positions, bond lengths, bond angles, and torsion angles of the molecule can be determined. nih.gov
As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, should a suitable single crystal be grown, X-ray diffraction analysis would provide unparalleled insights into its solid-state conformation.
This analysis would reveal:
Molecular Conformation: The preferred spatial orientation of the fluorobenzoyl group relative to the acetate (B1210297) moiety.
Intermolecular Interactions: The presence and geometry of non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, and potential π–π stacking between aromatic rings, which govern the crystal packing. nih.gov
Planarity: The degree of planarity of the aromatic ring and the conformation of the keto-ester side chain.
Unit Cell Parameters: The dimensions of the repeating unit of the crystal lattice (a, b, c, α, β, γ) and the space group symmetry. nih.gov
This information is crucial for understanding the molecule's physical properties and for computational modeling studies.
V. Computational and Theoretical Modeling in Methyl 3 Fluorobenzoylacetate Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules, predicting geometries, energies, and other characteristics based on the molecule's electron density.
Conformational Analysis and Energy Minimization
Any flexible molecule, including Methyl 3-fluorobenzoylacetate, can exist in various spatial arrangements or conformations. Conformational analysis using DFT would involve systematically rotating the rotatable bonds of the molecule—such as the C-C bonds in the side chain—to map out the potential energy surface. The goal is to identify the lowest energy conformers, which represent the most stable structures of the molecule. This process, known as energy minimization or geometry optimization, is crucial for understanding the molecule's preferred shape and its influence on physical properties and reactivity. For this compound, this analysis would reveal how the fluorinated benzene (B151609) ring and the methyl acetate (B1210297) group are oriented relative to each other in the most stable state.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations are widely used to predict various spectroscopic properties, providing a powerful complement to experimental data for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum (¹H and ¹³C) can be generated. Comparing the predicted chemical shifts with experimental spectra helps confirm the molecular structure and assign specific signals to the corresponding nuclei.
Elucidation of Reaction Mechanisms and Transition States
DFT is instrumental in exploring the pathways of chemical reactions at the molecular level. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. Researchers can map the entire reaction coordinate, identifying the structures of reactants, products, and any reaction intermediates. A key aspect of this is locating the transition state—the highest energy point along the reaction pathway that connects reactants and products. A transition state is not a stable molecule but a fleeting arrangement of atoms at the peak of an energy barrier. By calculating the energy of this transition state, the activation energy of the reaction can be determined, providing critical information about the reaction's feasibility and rate.
Computational Assessment of Weak Non-Covalent Interactions (e.g., C-F…H-C Hydrogen Bonds)
Non-covalent interactions are weak forces that play a significant role in determining the structure, stability, and function of molecules. In this compound, the fluorine atom can participate in weak hydrogen bonds, such as C-F…H-C interactions, which can influence its conformational preferences and how it interacts with other molecules. Computational methods like DFT, often supplemented with dispersion corrections (e.g., DFT-D3), are essential for accurately describing these subtle forces. Analyzing the electron density distribution can reveal the presence and nature of these interactions, helping to explain the molecule's crystal packing or its binding behavior with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow chemists to study the dynamic evolution of a molecular system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities change.
For this compound, an MD simulation would typically place the molecule in a "box" filled with solvent molecules (e.g., water or an organic solvent) to simulate its behavior in solution. This approach is invaluable for understanding:
Solvent Effects: How the surrounding solvent molecules influence the conformation and stability of this compound.
Dynamic Behavior: The simulation can reveal the flexibility of the molecule, showing how it bends, stretches, and rotates over time.
Intermolecular Interactions: It allows for the study of how the molecule interacts with the solvent and other solutes.
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Beyond DFT, other quantum chemical methods can be applied to study reactive species like reaction intermediates and transition states with high accuracy. These species are often highly unstable and short-lived, making them difficult to study experimentally. Quantum chemical modeling can calculate their geometries, energies, and electronic structures. This information is vital for building a complete picture of a reaction mechanism, confirming the steps involved, and understanding why certain products are formed over others. For reactions involving this compound, these models would provide a detailed understanding of the electronic rearrangements that occur during a chemical transformation.
Application of Machine Learning and Chemoinformatics
There is no available research demonstrating the use of Artificial Neural Networks for the optimization of reactions involving this compound or for the prediction of reaction yields.
There are no published studies that have developed or applied Quantitative Structure-Enantioselectivity Relationships models to predict the enantioselectivity of reactions involving this compound.
Vi. Research Applications in Organic Synthesis and Pharmaceutical Science
Methyl 3-Fluorobenzoylacetate as a Versatile Synthetic Intermediate
This compound is a valuable compound in the field of organic chemistry, primarily utilized as a versatile synthetic intermediate. Its chemical structure, which combines a β-ketoester functionality with a fluorinated aromatic ring, offers multiple reactive sites for constructing more complex molecular architectures.
In chemical synthesis, "building blocks" are relatively simple molecules that possess the necessary functional groups to be readily incorporated into the assembly of larger, more complex structures. researchgate.net this compound serves as an archetypal building block, providing a pre-functionalized six-carbon framework that chemists can elaborate upon. Its β-ketoester group can undergo a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, while the fluorinated phenyl ring can participate in various coupling reactions. This versatility allows it to be a key starting material in multi-step syntheses aimed at producing intricate organic molecules for applications in materials science and medicinal chemistry.
The strategic incorporation of fluorine atoms into organic molecules is a critical aspect of modern drug design. nih.gov Achieving this with precision, a concept known as regioselectivity, is a significant synthetic challenge. Using pre-fluorinated building blocks like this compound is an effective strategy to ensure the fluorine atom is placed at a specific position within the target molecule. By starting a synthesis with this compound, the 3-fluoro-substituted phenyl group is directly incorporated into the molecular scaffold. This method bypasses the often harsh or non-selective conditions required for late-stage fluorination, providing a reliable and efficient route to advanced intermediates with a precisely located fluorine atom. nih.gov This approach is invaluable in creating molecules where the fluorine's position is crucial for biological activity. nih.govnih.gov
Role in Pharmaceutical Development and Drug Discovery Research
The unique structural features of this compound make it a compound of significant interest in the pharmaceutical industry, where it functions as an important intermediate in the synthesis of drugs and is a scaffold for the discovery of new therapeutic agents.
An active pharmaceutical ingredient (API) is the biologically active component of a drug product. The synthesis of APIs often involves complex, multi-step processes where versatile intermediates are crucial. cam.ac.uk β-Ketoesters are common intermediates in the pharmaceutical industry, and this compound is a precursor in the synthesis of various APIs. A notable example is its role in the synthesis of Sitagliptin, an anti-diabetic medication. While various synthetic routes to Sitagliptin exist, many rely on key intermediates derived from fluorinated phenylacetic acids or benzoylacetates. google.comgoogle.com These precursors are used to construct the core β-amino acid structure of the drug. The synthesis involves converting the keto group of a benzoylacetate derivative into an amine, establishing the critical chiral center necessary for the drug's efficacy. mdpi.comresearchgate.net
Table 1: Generalized Synthetic Steps for a Sitagliptin Intermediate from a Benzoylacetate Precursor
| Step | Description | Key Transformation |
|---|---|---|
| 1 | Enamine Formation | The β-ketoester (e.g., this compound) is reacted with an amine source to form an enamine. google.com |
| 2 | Asymmetric Reduction/Hydrogenation | The enamine is reduced using a chiral catalyst to create the desired stereoisomer of the corresponding β-amino ester. researchgate.net |
| 3 | Hydrolysis/Protection | The resulting ester is often hydrolyzed to the carboxylic acid or further modified with protecting groups for subsequent coupling steps. google.com |
| 4 | Coupling | The chiral β-amino acid derivative is coupled with the other key fragment of the final API. google.com |
This table represents a generalized pathway; specific reagents and conditions may vary based on the patented synthetic route.
This compound and its derivatives are actively explored in drug discovery programs for their potential therapeutic effects. Halogenated benzoate (B1203000) derivatives have historically attracted attention for their potential antimicrobial and anticancer activities. researchgate.net Research has demonstrated that molecules synthesized using benzoylacetate scaffolds can exhibit significant biological activity. For instance, a series of novel methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov Several of the synthesized compounds showed promising inhibitory effects. nih.gov
Table 2: COX-2 Inhibitory Activity of Synthesized Indolizine-1-Carboxylate Analogues
| Compound ID | Substituents | IC₅₀ (μM) for COX-2 Inhibition |
|---|---|---|
| 4a | R1=H, R2=H | 14.21 |
| 4b | R1=H, R2=F | 10.15 |
| 4c | R1=H, R2=Cl | 8.92 |
| 4e | R1=CN, R2=CN | 6.71 |
| Indomethacin (Reference) | - | 7.12 |
Data sourced from studies on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues. nih.gov Lower IC₅₀ values indicate higher potency.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. pharmacyjournal.orgbohrium.com The fluorine atom, despite its small size, has profound effects on a molecule's electronic and physical characteristics, which can translate into improved drug performance. researchgate.netnih.gov
One of the most common applications is to improve metabolic stability. nih.govbohrium.com The carbon-fluorine (C-F) bond is exceptionally strong, so replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and duration of action. nih.govnih.gov Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can influence a drug's solubility, cell membrane permeability, and binding affinity to its target protein. pharmacyjournal.orgnih.gov These modifications can lead to enhanced potency, better bioavailability, and a more desirable pharmacokinetic profile. researchgate.net
Table 3: Key Effects of Fluorine Substitution in Drug Design
| Property Affected | Description of Effect | Citation |
|---|---|---|
| Metabolic Stability | The high strength of the C-F bond can block metabolic oxidation at that site, increasing the drug's half-life. | nih.govbohrium.com |
| Lipophilicity | Substitution of H with F generally increases lipophilicity, which can improve membrane permeability and oral bioavailability. | pharmacyjournal.orgresearchgate.net |
| Basicity/Acidity (pKa) | Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines, affecting solubility and target interactions. | bohrium.comnih.gov |
| Binding Affinity | Fluorine can participate in favorable electrostatic or hydrogen-bond interactions within a protein's binding pocket, increasing potency. | bohrium.comresearchgate.net |
| Molecular Conformation | The presence of a fluorine atom can alter the preferred three-dimensional shape of a molecule, potentially locking it into a more bioactive conformation. | pharmacyjournal.orgbohrium.com |
Utility in Agrochemical and Specialty Chemical Research
This compound serves as a valuable building block in the research and development of new agrochemicals and specialty chemicals. Its structure, which combines a reactive β-ketoester moiety with a fluorinated aromatic ring, is of significant interest to synthetic chemists. The fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive compounds. Organofluorine compounds have become indispensable in modern crop protection, and the presence of a fluorine atom can lead to enhanced efficacy and selectivity of the final product.
The β-ketoester functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds that form the core of many commercial pesticides. Reactions involving this group allow for the construction of complex molecular architectures with desired biological activities. This compound is a key intermediate for creating fluorinated derivatives of these active ingredients.
Detailed research has shown that β-ketoesters are crucial starting materials for pyrazolones, which are precursors for certain herbicides. The condensation of a β-ketoester with hydrazine (B178648) or its derivatives is a fundamental method for synthesizing these pyrazole (B372694) rings. By using this compound, chemists can introduce a 3-fluorophenyl group onto the pyrazole scaffold, potentially enhancing its herbicidal activity. Furthermore, the incorporation of fluorine is a well-established strategy in the design of modern fungicides and insecticides to improve their biological performance and stability. For example, fluorinated benzoylphenylureas have demonstrated excellent insecticidal properties.
The table below illustrates the role of β-ketoester intermediates in the synthesis of important agrochemical scaffolds.
| Agrochemical Class | Core Heterocycle | Key Synthetic Precursor(s) | Potential Role of this compound |
| Herbicides | Pyrazole | β-Ketoester + Hydrazine | Serves as the fluorinated β-ketoester component to produce 3-fluorophenyl-substituted pyrazoles. |
| Fungicides | Strobilurin Analogues | Varied, often involving ester functionalities | Can be used to construct fluorinated side-chains or core structures analogous to known fungicides. |
| Insecticides | Benzoylphenylureas | Fluorinated anilines and Benzoyl isocyanates | While not a direct precursor, it represents the class of fluorinated building blocks used to enhance insecticidal activity. |
High-Throughput Experimentation (HTE) in Accelerating Research and Development
High-Throughput Experimentation (HTE) has become a transformative tool in chemical research, enabling the rapid execution of a large number of experiments in parallel. This methodology is particularly powerful for accelerating the discovery and optimization of synthetic routes for novel compounds like those derived from this compound. By using automated and miniaturized platforms, researchers can efficiently screen numerous reaction parameters, significantly reducing the time and resources required compared to traditional methods.
The synthesis and subsequent derivatization of this compound involve reactions that can be systematically optimized using HTE. For instance, in a heterocyclic synthesis where this compound is condensed with another reagent, HTE allows for the simultaneous screening of various catalysts, bases, solvents, and temperatures to quickly identify the optimal conditions for maximizing product yield and purity.
An automated platform can dispense precise amounts of reactants and reagents into 96-well or 1536-well plates, allowing for hundreds of unique reaction conditions to be tested simultaneously. Analysis is typically performed using rapid techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS). This approach provides a comprehensive understanding of the reaction landscape in a fraction of the time required for conventional one-at-a-time experimentation.
The following table provides a hypothetical example of an HTE screen for the optimization of a condensation reaction involving this compound to form a dihydropyrimidine, a scaffold of biological interest.
| Well ID | Base (1.5 eq.) | Solvent | Temperature (°C) | Additive | Yield (%) |
| A1 | K₂CO₃ | Ethanol | 80 | None | 45 |
| A2 | DBU | Ethanol | 80 | None | 62 |
| A3 | Et₃N | Ethanol | 80 | None | 38 |
| A4 | K₂CO₃ | Acetonitrile | 80 | None | 51 |
| A5 | DBU | Acetonitrile | 80 | None | 75 |
| A6 | Et₃N | Acetonitrile | 80 | None | 42 |
| B1 | K₂CO₃ | Toluene | 110 | None | 25 |
| B2 | DBU | Toluene | 110 | None | 88 |
| B3 | Et₃N | Toluene | 110 | None | 31 |
| B4 | K₂CO₃ | Toluene | 110 | Yb(OTf)₃ | 35 |
| B5 | DBU | Toluene | 110 | Yb(OTf)₃ | 92 |
| B6 | Et₃N | Toluene | 110 | Yb(OTf)₃ | 40 |
The vast amount of high-quality, structured data generated from HTE provides the foundation for a data-driven approach to process chemistry. Instead of relying solely on chemical intuition or trial-and-error, chemists can use statistical analysis and machine learning algorithms to model and predict reaction outcomes. This information-rich approach accelerates the transition from laboratory-scale discovery to robust, large-scale manufacturing processes.
For a specialty chemical derived from this compound, the data from HTE screens can be used to build predictive models that correlate reaction parameters (inputs) with key performance indicators like yield, impurity profiles, and reaction kinetics (outputs). These models help chemists understand complex relationships between variables and identify a robust operating window for the chemical process. This predictive capability minimizes the number of costly and time-consuming pilot-scale experiments and leads to more efficient, reliable, and safer manufacturing processes.
The table below outlines the relationship between experimental inputs and model outputs in a data-driven process chemistry workflow.
| Input Variables (Parameters) | Output Variables (Performance Indicators) |
| Reactant Concentrations | Product Yield |
| Catalyst Loading | Selectivity (Desired Product vs. Byproducts) |
| Reagent Equivalents | Impurity Profile |
| Temperature | Reaction Rate / Time to Completion |
| Solvent Type | Process Mass Intensity (PMI) |
| Mixing Speed | Overall Process Cost and Safety Metrics |
Vii. Advanced Purification and Isolation Methodologies for Research Scale
Chromatographic Separation Techniques for High Purity Requirements
Chromatography is a cornerstone of purification in chemical synthesis. The choice of technique depends on the scale of the purification and the required purity level. For research-scale batches of Methyl 3-fluorobenzoylacetate, several methods are particularly effective.
Column chromatography using silica (B1680970) gel is a widely adopted method for the purification of small to medium-scale batches of synthetic compounds. beilstein-journals.org The principle relies on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as a liquid mobile phase passes through it. For this compound, a moderately polar compound, this technique allows for effective separation from both less polar and more polar impurities.
The process involves loading the crude product onto a column packed with silica gel and eluting with a carefully selected solvent system. A typical mobile phase consists of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). By gradually increasing the polarity of the mobile phase (gradient elution), components are selectively desorbed and collected as fractions.
Table 1: Typical Parameters for Column Chromatography Purification of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) beilstein-journals.org |
| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is commonly used. |
| Elution Mode | Gradient elution is preferred to effectively separate impurities with varying polarities. |
| Loading Technique | The crude sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel for better resolution. |
| Fraction Collection | Fractions are collected and analyzed, typically by TLC, to identify those containing the pure product. |
Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of a chemical reaction in real-time. sigmaaldrich.com It is a quick, simple, and cost-effective method to determine the consumption of starting materials and the formation of the desired product. nih.gov In the synthesis of this compound, small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals. sigmaaldrich.com
The plate, coated with a thin layer of silica gel, is developed in a chamber containing a suitable mobile phase. The separated spots are visualized under UV light. sigmaaldrich.com By comparing the spots of the reaction mixture with those of the starting materials and a pure standard of the product, a researcher can qualitatively assess the reaction's completion. This information is crucial for deciding when to stop the reaction and begin the work-up procedure. sigmaaldrich.comnih.gov
Table 2: Example TLC Analysis for this compound Synthesis
| Compound | Typical Rf Value* | Observation |
|---|---|---|
| Starting Material (e.g., 3-Fluorobenzoyl chloride) | ~0.80 | Spot diminishes over time. |
| Starting Material (e.g., Methyl acetoacetate) | ~0.65 | Spot diminishes over time. |
| This compound (Product) | ~0.50 | Spot appears and increases in intensity. |
| Byproduct (Polar) | ~0.10 | Appearance of a new spot indicates byproduct formation. |
*Retention factor (Rf) values are illustrative and highly dependent on the specific mobile phase composition (e.g., 20% Ethyl Acetate in Hexanes) and stationary phase used.
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that serves as a powerful alternative to traditional solid-support methods like silica gel chromatography. kromaton.fr In CPC, both the stationary and mobile phases are liquids, and the stationary phase is immobilized by a strong centrifugal force. wikipedia.org This method is particularly advantageous for purifying compounds that may be unstable or adsorb irreversibly onto solid supports like silica. rsc.org
For this compound, CPC offers high-resolution purification with several benefits, including high sample loading capacity, no irreversible sample loss, and reduced solvent consumption compared to preparative HPLC. rotachrom.com The separation is based on the differential partitioning of the solute between two immiscible liquid phases. kromaton.fr The choice of the two-phase solvent system is critical for achieving successful separation. gilson.com
Table 3: Key Aspects of Centrifugal Chromatography for Purification
| Feature | Description |
|---|---|
| Principle | Liquid-liquid partition chromatography. kromaton.fr |
| Stationary Phase | A liquid phase held in place by a centrifugal field. gilson.com |
| Mobile Phase | An immiscible liquid phase that is pumped through the stationary phase. kromaton.fr |
| Advantages | High recovery, no solid support (prevents degradation), scalability, and cost-effectiveness. wikipedia.orgrotachrom.com |
| Application | Ideal for final purification steps to achieve >99% purity and for separating closely related impurities. kromaton.fr |
Crystallization Techniques for Enhanced Purity and Characterization
Crystallization is a powerful purification technique for solid compounds, capable of yielding material with very high purity. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. youtube.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
For this compound, which may be an oil or a low-melting solid at room temperature, crystallization can be induced from a suitable solvent or solvent mixture at low temperatures. The selection of an appropriate solvent is critical and is based on the principle that the desired compound should be highly soluble at the boiling point of the solvent and sparingly soluble at low temperatures (e.g., 0-4 °C). youtube.com The resulting crystals are then isolated by vacuum filtration and washed with a small amount of cold solvent to remove any residual impurities. youtube.com
Table 4: Solvent Selection for Crystallization of this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
|---|---|---|
| Ethanol/Water | The compound is soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling. | Can yield well-defined crystals; purity often exceeds 99%. |
| Hexanes/Ethyl Acetate | Soluble in ethyl acetate; hexanes act as an anti-solvent. Good for removing more polar impurities. | Effective for removing impurities with different polarities. |
| Isopropanol (B130326) | The compound may have moderate solubility in hot isopropanol and low solubility when cold. | A single-solvent system simplifies the process. |
Purity Assessment and Quality Control in Research Batches
Ensuring the purity and identity of a synthesized compound is a critical aspect of quality control in any research setting. gspchem.com For each batch of this compound, a series of analytical tests must be performed to confirm its structure and assess its purity level. deskera.com This systematic process guarantees that the material meets the required specifications for subsequent experiments. kewaunee.inelchemy.com
The primary objectives of quality control for research batches are to confirm the chemical identity of the compound and to quantify the presence of any impurities. jevellresearchandtechnology.com A combination of spectroscopic and chromatographic techniques is typically employed.
Table 5: Analytical Techniques for Purity Assessment and Quality Control
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | Provides the purity of the sample as a percentage (e.g., >98%) by detecting and quantifying impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and purity estimation. | Confirms the chemical structure by showing the connectivity of atoms. The presence of impurity peaks can be used for a semi-quantitative purity assessment. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Determines the molecular weight of the compound, confirming its identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (e.g., ester carbonyl, ketone carbonyl, C-F bond). |
Rigorous quality control ensures the integrity of research data by verifying that the chemical compound used is indeed the correct substance and is of sufficient purity. jevellresearchandtechnology.com
Viii. Future Research Avenues and Interdisciplinary Perspectives
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
While established methods for the synthesis of β-keto esters, such as the Claisen condensation, are effective, future research will likely focus on developing more efficient and selective methodologies for producing Methyl 3-fluorobenzoylacetate. Key areas of interest include the design of novel catalysts that can operate under milder reaction conditions, tolerate a wider range of functional groups, and provide high yields.
The development of asymmetric synthetic routes to access chiral derivatives of this compound is a particularly promising area. The use of chiral catalysts, including metal complexes and organocatalysts, in enantioselective fluorination reactions of β-keto esters has shown significant promise. nih.gov Future work could focus on optimizing these catalytic systems specifically for the 3-fluorobenzoylacetate scaffold to achieve high enantiomeric excesses, which is crucial for the development of new pharmaceuticals.
Furthermore, the exploration of continuous flow chemistry presents an opportunity to enhance the efficiency, safety, and scalability of this compound synthesis. beilstein-journals.orgrsc.orgrsc.org Flow reactors can offer precise control over reaction parameters, leading to improved yields and selectivity, as well as minimizing waste generation. beilstein-journals.org
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher yields, milder conditions, improved selectivity. | Development of novel metal-based and organocatalysts. |
| Asymmetric Synthesis | Access to enantiomerically pure compounds for pharmaceutical applications. | Optimization of chiral catalysts for high enantioselectivity. |
| Flow Chemistry | Enhanced efficiency, safety, scalability, and sustainability. | Adaptation and optimization of synthetic routes for continuous flow systems. beilstein-journals.orgrsc.org |
| Green Solvents | Reduced environmental impact. | Investigation of ionic liquids and other environmentally benign reaction media. scispace.combeilstein-journals.orgmdpi.com |
Elucidation of Undiscovered Reactivity Patterns and Mechanistic Pathways
The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing 3-fluorobenzoyl group and the reactive methylene (B1212753) unit. While its participation in reactions typical of β-keto esters, such as alkylations, acylations, and cyclocondensations, is expected, there remains a vast potential for discovering novel reactivity patterns.
Future research should aim to explore the utility of this compound in a broader range of chemical transformations. For instance, its application in multicomponent reactions and cycloaddition reactions could lead to the rapid assembly of complex molecular architectures. novapublishers.comlibretexts.orgmdpi.comresearchgate.netsci-rad.com Mechanistic investigations into these and other reactions are crucial for understanding the underlying principles that govern its reactivity.
Detailed kinetic and mechanistic studies, employing techniques such as in-situ spectroscopy and isotopic labeling, can provide valuable insights into reaction intermediates and transition states. This knowledge can then be leveraged to optimize reaction conditions and design more efficient synthetic strategies.
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful tool for accelerating research on this compound. mdpi.comnih.gov Density Functional Theory (DFT) calculations, for example, can be employed to predict and rationalize the compound's structural, electronic, and reactive properties.
Computational studies can be used to:
Predict Reaction Outcomes: By modeling reaction pathways and calculating activation energies, computational chemistry can help predict the feasibility and selectivity of new reactions.
Elucidate Reaction Mechanisms: Theoretical calculations can provide detailed insights into transition state geometries and the electronic factors that control reactivity, complementing experimental mechanistic studies.
Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts with enhanced activity and selectivity for the synthesis and transformation of this compound.
Understand Tautomeric Equilibria: DFT can be used to study the keto-enol tautomerism of this compound and how it is influenced by the solvent and substituents.
The integration of these computational approaches with experimental validation will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and guide the design of new experiments.
Exploration of New Biological Applications Beyond Current Scope
The structural motif of this compound serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with potential biological activity. Its use as a precursor to pyrazoles and coumarins, for instance, opens doors to the discovery of novel therapeutic agents. nih.govekb.egresearchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.com
Future research in this area should focus on:
Synthesis of Novel Heterocycles: Systematically exploring the reaction of this compound with various binucleophiles to generate diverse libraries of heterocyclic compounds.
Pharmacological Screening: Evaluating the synthesized compounds for a broad range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for the observed biological activity to guide the design of more potent and selective drug candidates.
The incorporation of the fluorine atom is known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules, and thus, derivatives of this compound represent a promising area for drug discovery.
Table 2: Potential Biologically Active Heterocycles from this compound
| Heterocycle Class | Potential Biological Activities |
| Pyrazoles | Anti-inflammatory, antimicrobial, anticancer, antifungal. nih.govekb.egresearchgate.netnih.gov |
| Coumarins | Anticoagulant, anticancer, antioxidant, anti-inflammatory. researchgate.netnih.govmdpi.commdpi.com |
| Pyrimidines | Anticancer, antiviral, antibacterial. |
| Benzodiazepines | Anxiolytic, anticonvulsant, muscle relaxant. |
Sustainable Chemistry Initiatives in the Synthesis and Utilization of Fluorinated β-Keto Esters
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.
Key areas for sustainable chemistry initiatives include:
Green Catalysts: The development and utilization of recyclable and non-toxic catalysts, such as biocatalysts or supported metal catalysts, can significantly reduce the environmental impact of synthesis. mdpi.comresearchgate.net
Alternative Reaction Media: Replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can minimize pollution and health hazards. scispace.combeilstein-journals.orgfrontiersin.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.
Energy Efficiency: Employing energy-efficient technologies such as microwave irradiation or flow chemistry can reduce the carbon footprint of chemical processes. beilstein-journals.orgrsc.orgrsc.orgnih.gov
By integrating these sustainable practices into the synthesis and utilization of this compound, the chemical community can contribute to a more environmentally responsible future.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-fluorobenzoylacetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via Claisen condensation between methyl acetate and 3-fluorobenzoyl chloride under basic conditions (e.g., sodium hydride in anhydrous THF). Optimization should focus on:
- Temperature control (40–60°C) to minimize side reactions.
- Solvent selection (e.g., THF vs. DMF) to enhance solubility of intermediates.
- Stoichiometric ratios (1:1.2 for acyl chloride to ester) to maximize conversion.
Purity can be improved using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare and NMR peaks with computed spectra (DFT/B3LYP/6-31G*). For example, the fluorinated aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm and fluorinated aromatic C-F stretch at ~1220 cm. Cross-reference with NIST spectral databases for validation .
- HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) and confirm molecular ion [M+H]+ at m/z 195.
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?
- Methodological Answer : Discrepancies in melting points (e.g., 169–171°C vs. 165–168°C) may arise from polymorphic forms or impurities. To address this:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model:
- Electron-withdrawing effects of the fluorine substituent on the benzoyl group, which increase electrophilicity at the carbonyl carbon.
- Transition-state geometries for nucleophilic attack (e.g., by amines or alcohols).
Validate predictions with kinetic studies (e.g., monitoring reaction rates via NMR) .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline (PBS). Monitor degradation via:
- Time-resolved HPLC : Quantify residual ester and hydrolysis products (3-fluorobenzoylacetic acid and methanol).
- Kinetic Analysis : Calculate half-life () using first-order rate constants.
Compare stability with analogs (e.g., ethyl or benzyl esters) to assess substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
